molecular formula CHIN4 B14005159 5-Iodo-2h-tetrazole CAS No. 66924-15-0

5-Iodo-2h-tetrazole

Cat. No.: B14005159
CAS No.: 66924-15-0
M. Wt: 195.95 g/mol
InChI Key: ZTLJPKSDOIYBHM-UHFFFAOYSA-N
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Description

5-Iodo-2h-tetrazole is a heterocyclic compound containing a five-membered ring with four nitrogen atoms and one iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2h-tetrazole typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and eco-friendliness. This method allows for the rapid formation of the compound under mild conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2h-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Iodo-2h-tetrazole involves its ability to act as a bioisostere of carboxylic acids. This property allows it to interact with various biological targets, including enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties facilitate receptor-ligand interactions, making it effective in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2h-tetrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-iodo-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHIN4/c2-1-3-5-6-4-1/h(H,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLJPKSDOIYBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHIN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300650
Record name 5-iodo-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.95 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66924-15-0
Record name 5-Iodotetrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-iodo-2h-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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